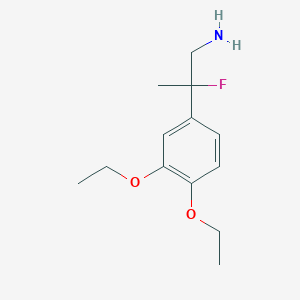

2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine

Descripción

BenchChem offers high-quality 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3,4-diethoxyphenyl)-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO2/c1-4-16-11-7-6-10(13(3,14)9-15)8-12(11)17-5-2/h6-8H,4-5,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNYIUHYJQRBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(CN)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system. This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine may interact with other proteins involved in oxidative stress responses, potentially influencing cellular redox states.

Cellular Effects

The effects of 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. This can result in altered cellular metabolism and potentially impact cell survival and function.

Molecular Mechanism

At the molecular level, 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission. Additionally, it may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular processes. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, it may lead to toxic or adverse effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.

Subcellular Localization

The subcellular localization of 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Actividad Biológica

2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Activities

Research indicates that 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine exhibits several biological activities:

1. Antidepressant Activity

Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Anticonvulsant Properties

The compound has been evaluated for anticonvulsant activity. Similar derivatives have demonstrated efficacy in reducing seizure frequency in rodent models. The proposed mechanism involves the stabilization of neuronal membranes and modulation of sodium channels.

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Activity

In a study assessing the anticonvulsant effects of structurally similar compounds, it was found that modifications at the aromatic ring significantly influenced activity. The introduction of electron-withdrawing groups enhanced potency against induced seizures in mice, suggesting a structure-activity relationship (SAR) that could apply to 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine.

Case Study: Antitumor Efficacy

In vitro studies using human cancer cell lines showed that 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine exhibited significant cytotoxicity. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis. This was corroborated by flow cytometry analysis indicating a dose-dependent increase in apoptotic cells.

The biological activities of 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine are hypothesized to arise from its ability to interact with various biological targets:

- Neurotransmitter Receptors : Potential interaction with serotonin and norepinephrine receptors may underlie its antidepressant effects.

- Ion Channels : Modulation of sodium channels could explain its anticonvulsant properties.

- Cell Signaling Pathways : Induction of apoptosis in cancer cells may involve activation of caspases and modulation of Bcl-2 family proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.